molecular formula C25H22SSn B14628590 Stannane, [(4-methylphenyl)thio]triphenyl- CAS No. 55216-00-7

Stannane, [(4-methylphenyl)thio]triphenyl-

Cat. No.: B14628590
CAS No.: 55216-00-7
M. Wt: 473.2 g/mol
InChI Key: VRCSXSAGSQAQCC-UHFFFAOYSA-M
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Description

Stannane, [(4-methylphenyl)thio]triphenyl- is an organotin compound characterized by the presence of a tin atom bonded to three phenyl groups and one [(4-methylphenyl)thio] group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stannane, [(4-methylphenyl)thio]triphenyl- typically involves the reaction of triphenyltin chloride with 4-methylphenylthiol in the presence of a base. The reaction can be represented as follows:

Ph3SnCl+4-CH3C6H4SHPh3SnS(4-CH3C6H4)+HCl\text{Ph}_3\text{SnCl} + \text{4-CH}_3\text{C}_6\text{H}_4\text{SH} \rightarrow \text{Ph}_3\text{SnS(4-CH}_3\text{C}_6\text{H}_4) + \text{HCl} Ph3​SnCl+4-CH3​C6​H4​SH→Ph3​SnS(4-CH3​C6​H4​)+HCl

The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for organotin compounds like Stannane, [(4-methylphenyl)thio]triphenyl- often involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Stannane, [(4-methylphenyl)thio]triphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into simpler organotin hydrides.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Stannane, [(4-methylphenyl)thio]triphenyl- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound’s organotin structure makes it a candidate for studying the biological activity of tin-containing molecules.

    Medicine: Research into the potential medicinal properties of organotin compounds includes their use as antifungal and anticancer agents.

    Industry: The compound is used in the production of polymers and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Stannane, [(4-methylphenyl)thio]triphenyl- involves its interaction with molecular targets through its tin center. The tin atom can coordinate with various ligands, facilitating catalytic processes and chemical transformations. The [(4-methylphenyl)thio] group can also participate in redox reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    Stannane, triphenyl-: This compound has a similar structure but lacks the [(4-methylphenyl)thio] group.

    Stannane, tetraphenyl-: This compound contains four phenyl groups bonded to the tin atom.

Uniqueness

Stannane, [(4-methylphenyl)thio]triphenyl- is unique due to the presence of the [(4-methylphenyl)thio] group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s ability to participate in sulfur-related reactions, making it valuable in specific synthetic applications.

Properties

CAS No.

55216-00-7

Molecular Formula

C25H22SSn

Molecular Weight

473.2 g/mol

IUPAC Name

(4-methylphenyl)sulfanyl-triphenylstannane

InChI

InChI=1S/C7H8S.3C6H5.Sn/c1-6-2-4-7(8)5-3-6;3*1-2-4-6-5-3-1;/h2-5,8H,1H3;3*1-5H;/q;;;;+1/p-1

InChI Key

VRCSXSAGSQAQCC-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)S[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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